Carbonic acid, ammonium zirconium salt

CAS No.: 22829-17-0

Cat. No.: VC16559540

Molecular Formula: CH5NO3Zr

Molecular Weight: 170.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22829-17-0 |

|---|---|

| Molecular Formula | CH5NO3Zr |

| Molecular Weight | 170.28 g/mol |

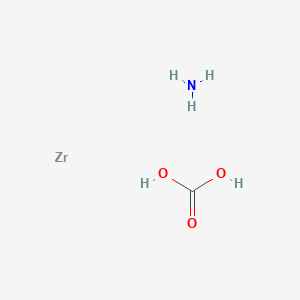

| IUPAC Name | azane;carbonic acid;zirconium |

| Standard InChI | InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3; |

| Standard InChI Key | OKXULOXSGGGFND-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(O)O.N.[Zr] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of carbonic acid, ammonium zirconium salt varies depending on synthesis conditions and hydration states. Key reported formulations include:

These discrepancies arise from differences in analytical methods and the compound’s tendency to form hydrated or polymeric structures in solution. The core structure consists of zirconium(IV) ions coordinated by carbonate ligands and ammonium counterions, as evidenced by InChI and SMILES notations ():

-

Standard InChI:

InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3;/p-1 -

Canonical SMILES:

C(=O)([O-])[O-].[NH4+].[Zr]

Synthesis and Manufacturing

The compound is synthesized via the reaction of zirconium hydroxide () with ammonium carbonate () in aqueous media. The process involves:

-

Precipitation: Mixing reactants at controlled pH to form a zirconium-carbonate complex.

-

Filtration and Washing: Removing impurities through sequential filtration with deionized water.

-

Drying: Lyophilization or low-temperature drying to yield a crystalline powder.

Critical parameters include temperature (<68°C to prevent decomposition) and molar ratios of carbonate to zirconium (3:1 to 9:1), which optimize crosslinking efficiency in subsequent applications .

Physicochemical Properties

Thermal and Chemical Stability

Carbonic acid, ammonium zirconium salt demonstrates stability up to 68°C, beyond which it decomposes into zirconium dioxide (), ammonia (), and carbon dioxide (). It is susceptible to decomposition in dilute acids (e.g., ) and alkalis (e.g., ), releasing ionic zirconium species:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.38 g/mL (liquid form) | American Elements |

| Solubility in Water | Fully miscible | |

| Appearance | Clear, colorless liquid or white crystalline powder |

The compound’s high solubility in water facilitates its use in aqueous coatings and crosslinking reactions.

Industrial and Scientific Applications

Crosslinking in Polymer Chemistry

In aqueous solutions, carbonic acid, ammonium zirconium salt acts as a high-activity crosslinker for water-soluble polymers. The zirconium(IV) ions () coordinate with hydroxyl or carboxyl groups on polymers, forming three-dimensional networks. This property is exploited in:

-

Paper Coatings: Enhances water resistance and mechanical strength by crosslinking starch or latex binders .

-

Textile Finishing: Improves fabric durability through covalent bonding with cellulose fibers.

Ceramics and Electronics

As a precursor to zirconium dioxide (), the compound is used in:

-

Solid Oxide Fuel Cells (SOFCs): Thermal decomposition yields high-purity , a key electrolyte material.

-

Dielectric Coatings: Thin films deposited via sol-gel methods exhibit low thermal expansion and high refractive indices.

Water Treatment

The compound serves as a coagulant aid in wastewater treatment, where it destabilizes colloidal particles through charge neutralization and adsorption mechanisms. Its efficacy is pH-dependent, with optimal performance observed at neutral to slightly alkaline conditions .

Pharmaceutical Applications

Emerging research explores its use in drug delivery systems, where zirconium’s biocompatibility and low toxicity enable the development of controlled-release formulations. For example, zirconium-carbonate complexes have been tested as carriers for antineoplastic agents.

| Parameter | Details |

|---|---|

| Hazard Statements | H319 (Causes serious eye irritation) |

| Precautionary Measures | Use eye protection, avoid inhalation |

| Transport Classification | NONH (Non-hazardous for transport) |

Despite its low acute toxicity, prolonged exposure to aerosols may cause respiratory irritation, necessitating proper ventilation in industrial settings .

Recent Advances and Future Directions

Enhanced Crosslinking Efficiency

Recent studies optimize the molar ratio of carbonate to zirconium (6:1) to achieve 98% crosslinking efficiency in starch-based paper coatings, eliminating the need for energy-intensive thermal curing.

Environmental Applications

Pilot-scale trials demonstrate its effectiveness in phosphate removal from agricultural runoff, achieving >90% adsorption capacity via ligand-exchange reactions with sites .

Nanomaterial Synthesis

The compound serves as a templating agent for mesoporous zirconia nanomaterials, which exhibit high surface areas (>300 m²/g) and potential applications in catalysis and sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume